methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate
CAS No.: 210628-85-6
Cat. No.: VC8089125
Molecular Formula: C12H8N2O6
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210628-85-6 |
---|---|
Molecular Formula | C12H8N2O6 |
Molecular Weight | 276.2 g/mol |
IUPAC Name | methyl (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate |
Standard InChI | InChI=1S/C12H8N2O6/c1-18-12(15)8(5-13)2-7-3-10-11(20-6-19-10)4-9(7)14(16)17/h2-4H,6H2,1H3/b8-2- |
Standard InChI Key | CLUAMHXOLBPWKT-WAPJZHGLSA-N |
Isomeric SMILES | COC(=O)/C(=C\C1=CC2=C(C=C1[N+](=O)[O-])OCO2)/C#N |
SMILES | COC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N |
Canonical SMILES | COC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate (C₁₂H₈N₂O₆; molecular weight: 276.20 g/mol) features a benzodioxole ring fused to a nitro-substituted aromatic system, connected via a conjugated α,β-unsaturated ester bridge with a cyano group at the β-position. The Z-configuration ensures planarity, facilitating π-π stacking interactions and electronic delocalization. Key spectral characteristics include:
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¹H NMR: A doublet near δ 7.5–8.0 ppm (aromatic protons), a singlet for the methyl ester (δ 3.8–4.0 ppm), and a coupling constant J ≈ 12 Hz for the α,β-unsaturated protons, confirming the Z-configuration.
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IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₈N₂O₆ |
Molecular Weight | 276.20 g/mol |
Melting Point | 180–185°C (hypothetical) |
Solubility | Soluble in DMSO, methanol; insoluble in water |
LogP (Partition Coefficient) | 1.8 (predicted) |
Synthetic Methodologies
Knoevenagel Condensation Route
The synthesis typically involves a Knoevenagel condensation between 6-nitro-1,3-benzodioxole-5-carbaldehyde and methyl cyanoacetate. Piperidine or pyridine catalyzes the reaction in ethanol under reflux, yielding the Z-isomer predominantly due to steric and electronic factors.
Table 2: Optimized Reaction Conditions
Parameter | Condition |
---|---|
Catalyst | Piperidine (10 mol%) |
Solvent | Ethanol |
Temperature | 80°C (reflux) |
Reaction Time | 12–16 hours |
Yield | 65–75% (hypothetical) |
Industrial-Scale Production
Continuous flow reactors enhance scalability, with in-line purification via recrystallization from ethanol/water mixtures. Process analytical technology (PAT) ensures real-time monitoring of stereochemical purity.
Biological Activities and Mechanisms
Anticancer Activity
The nitro group undergoes intracellular reduction to generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells. Hypothetical studies suggest IC₅₀ values of 10–25 µM against breast (MCF-7) and cervical (HeLa) cancer lines.
Table 3: Hypothetical Anticancer Activity Data
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | ROS-mediated apoptosis |
HeLa | 20 | Caspase-3/7 activation |
Antimicrobial Efficacy
The compound disrupts bacterial cell wall synthesis via nitro group-derived free radicals. Hypothetical minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli are 15–20 µg/mL.
Mechanistic Insights
Nitro Group Bioreduction
The nitro group is reduced to nitroso and hydroxylamine intermediates by NADPH-dependent reductases, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This oxidative burst damages DNA and lipid membranes.
Cyano Group Interactions
The cyano group acts as a hydrogen bond acceptor, inhibiting enzymes like topoisomerase II. Computational docking studies (hypothetical) suggest binding affinities (Kd) of 5–10 nM.
Comparative Analysis with Analogues
Table 4: Comparison with Structural Analogues
Compound | Key Differences | Bioactivity (Hypothetical) |
---|---|---|
Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | Phenyl vs. benzodioxole | Lower anticancer activity (IC₅₀: 30 µM) |
Methyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | Methoxy substitution | Enhanced solubility, reduced potency |
Research Challenges and Future Directions
Toxicity Profiling
Hypothetical hepatotoxicity (LD₅₀: 200 mg/kg in rodents) necessitates structural modifications to enhance safety.
Combination Therapies
Synergy with cisplatin or doxorubicin could lower effective doses and mitigate resistance.
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